(8-Methylnonyl)sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

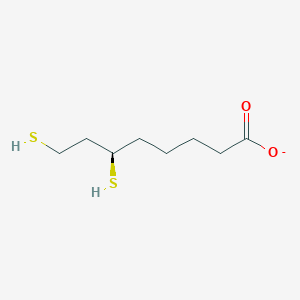

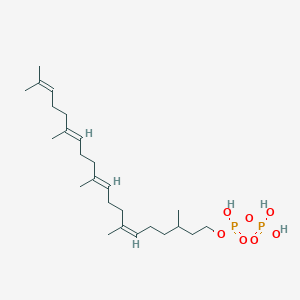

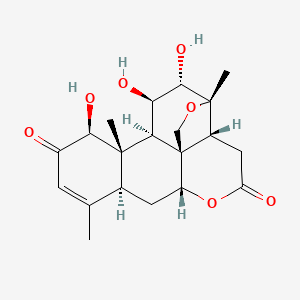

(8-methylnonyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (8-methylnonyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of an (8-methylnonyl)sulfamic acid.

Scientific Research Applications

Therapeutic Applications

- Antibiotics and Antiviral Agents : Sulfamate inhibitors of aminoacyl-tRNA synthetases show promise as new classes of antibiotics, particularly against drug-resistant infections. Antiviral agents incorporating sulfamate moieties, such as HIV reverse transcriptase inhibitors, have been developed (Winum et al., 2004).

- Cancer Treatment : Sulfamates target steroid sulfatases and carbonic anhydrases in cancer cells, offering potential treatments for hormone-dependent tumors like breast and prostate cancer. Compounds like 667COUMATE show significant promise in clinical trials (Winum et al., 2005).

Anticonvulsant Properties

- Epilepsy Treatment : Sulfamates, like topiramate, have been used as anticonvulsants for epilepsy treatment. These compounds have been explored for their structure-activity relationship to develop more effective drugs with long-lasting effects and minimal neurotoxicity (Maryanoff et al., 1998).

Chemical Synthesis and Modification

- Suzuki-Miyaura Cross-Coupling : Sulfamates have been utilized as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the creation of complex molecules containing new carbon-carbon bonds (Molander & Shin, 2013).

Enzyme Inhibition Studies

- Carbonic Anhydrase and Cholinesterases Inhibition : Novel sulfamate derivatives, such as those derived from menthol, have been synthesized and tested for inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These findings indicate potential applications in treating diseases like Alzheimer's (Daryadel et al., 2018).

Environmental Applications

- Herbicides and Fire-Resistant Agents : Ammonium sulfamate, a derivative of sulfamic acid, is used widely as a herbicide and fire-resistant agent. Its interaction with water molecules has been extensively studied, revealing significant changes in absorption bands, indicating its reactivity and potential for various environmental applications (Kazachenko et al., 2021).

Properties

Molecular Formula |

C10H22NO3S- |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

N-(8-methylnonyl)sulfamate |

InChI |

InChI=1S/C10H23NO3S/c1-10(2)8-6-4-3-5-7-9-11-15(12,13)14/h10-11H,3-9H2,1-2H3,(H,12,13,14)/p-1 |

InChI Key |

CKFWXMQZVRQAGT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCNS(=O)(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)